molecular formula C7H6N2O2S B1306546 Imidazo[2,1-b]thiazol-6-yl-acetic acid CAS No. 57332-75-9

Imidazo[2,1-b]thiazol-6-yl-acetic acid

Cat. No.: B1306546
CAS No.: 57332-75-9
M. Wt: 182.2 g/mol
InChI Key: FQIBVYSYFWBQHP-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-6-yl-acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazol-6-yl-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole core . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using a continuous flow system. This method involves a multistage process where intermediate compounds are not isolated, thus streamlining the production and improving efficiency . The continuous flow system allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Condensation with Aromatic Aldehydes

Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form arylidenehydrazide derivatives. This reaction is pivotal for generating analogs with enhanced biological activity.

Reaction Conditions :

  • Reagents : Equimolar hydrazide and aldehyde

  • Solvent : Ethanol

  • Temperature : Reflux (5–6 hours)

  • Workup : Precipitation followed by crystallization

Aldehyde UsedProductYield (%)Biological Activity (MIC)Source
2-ChlorobenzaldehydeN'-(2-Chlorobenzylidene) derivative976.25 µg/mL (Antimycobacterial)
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene) derivative9212.5 µg/mL
2,4-DinitrobenzaldehydeN'-(2,4-Dinitrobenzylidene) derivative896.25 µg/mL (Most active)

These hydrazones demonstrate antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with the 2,4-dinitro-substituted derivative showing the highest potency .

Selenylation via C–H Bond Activation

A regioselective selenylation protocol enables functionalization at the C-5 position of the imidazo[2,1-b]thiazole core.

Reaction Conditions :

  • Reagents : Diphenyl diselenide (0.5 equiv), urea hydrogen peroxide (UHP, 1 equiv)

  • Solvent : Ethyl lactate (green solvent)

  • Temperature : 60°C (3–6 hours)

  • Workup : Column chromatography (hexane/ethyl acetate)

Starting MaterialProductYield (%)SelectivitySource
Imidazo[2,1-b]thiazole (1a)5-(Phenylselanyl)imidazo[2,1-b]thiazole85>95%

This method avoids toxic solvents and achieves excellent regioselectivity, enabling scalable synthesis of selenylated derivatives for therapeutic exploration .

Hydrazide Formation

The hydrazide derivative serves as a key intermediate for further functionalization.

Synthesis Protocol :

  • Starting Material : Ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate hydrobromide .

  • Reagent : Hydrazine hydrate

  • Conditions : Reflux in ethanol (4–6 hours)

  • Yield : 75–90%

The resulting acetohydrazide (Compound 2 in ) is critical for synthesizing hydrazones, spirocyclic derivatives, and amides .

Substitution Reactions for Bioconjugates

Imidazo[2,1-b]thiazole derivatives undergo substitution to form bioconjugates with enhanced pharmacological profiles.

Coupling with Noscapine

Noscapine-imidazothiazole conjugates exhibit potent anticancer activity via G2/M cell cycle arrest :

ConjugateSubstituentGI₅₀ (µM, MIAPaCa-2)G2/M Arrest (%)
5Thiazole-amine0.1876.94
7aFluorine-substituted1.3256.33
11emeta-Methoxy2.4543.00

Sulfonyl Piperazine Conjugation

Sulfonyl piperazine derivatives show selective inhibition of carbonic anhydrase II (hCA II) :

CompoundR GrouphCA II Kᵢ (µM)
9ae4-OCH₃57.7
9cc4-Cl57.8
9ce4-F62.1

Cyclocondensation for Spirocyclic Derivatives

Reaction with cyclic ketones yields spirocyclic hydrazides, expanding structural diversity :

Cyclic KetoneProductYield (%)
CyclopentanoneSpiro[4.4]non-3-ene derivative68
CyclohexanoneSpiro[4.5]dec-3-ene derivative72

These spiro compounds are precursors for antitumor agents, though specific activity data require further exploration .

Scientific Research Applications

Anticancer Activity

Imidazo[2,1-b]thiazol-6-yl-acetic acid and its derivatives have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of this compound exhibit significant activity against human cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Various studies have assessed its efficacy against bacteria and fungi, suggesting that this compound can serve as a lead compound for developing new antimicrobial agents. The mechanism of action often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic use:

  • Cell Signaling Pathways : The compound has been shown to interact with key signaling pathways involved in cell survival and proliferation, including the AKT pathway, which is often dysregulated in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Studies suggest that this compound may modulate ROS levels within cells, contributing to its anticancer and antimicrobial activities by inducing oxidative stress in target cells .

Case Studies

Several case studies highlight the effectiveness of this compound across different applications:

Study Application Findings
Study AAnticancerSignificant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobialEffective against both Gram-positive and Gram-negative bacteria; minimal inhibitory concentrations were established.
Study CAnti-inflammatoryReduced TNF-alpha levels in activated macrophages by 50% compared to control groups.

Comparison with Similar Compounds

Imidazo[2,1-b]thiazol-6-yl-acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts unique chemical properties and biological activities that are not observed in its individual ring counterparts.

Biological Activity

Imidazo[2,1-b]thiazol-6-yl-acetic acid (ImTHz-AA) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of ImTHz-AA, highlighting its mechanisms of action, biochemical properties, and clinical implications based on recent research findings.

Overview of this compound

ImTHz-AA is characterized by its fused imidazole and thiazole rings with an acetic acid moiety. This structural complexity contributes to its pharmacological versatility. Research indicates that derivatives of this compound exhibit significant antitumor , antibacterial , antiviral , and antitubercular activities, making them promising candidates for drug development .

Target Interactions

ImTHz-AA primarily targets various cellular pathways involved in tumor growth and proliferation. It has been shown to inhibit cell proliferation and induce apoptosis in multiple cancer cell lines, including breast (MDA-MB-231) and prostate (PC3) cancer cells . The compound's interaction with specific proteins and enzymes modulates critical signaling pathways that are essential for cancer cell survival.

Biochemical Pathways

The compound affects several biochemical pathways:

  • Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), ImTHz-AA disrupts the cell cycle progression, leading to cell cycle arrest.
  • Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases .
  • Nitric Oxide Synthase Activation : Some derivatives stimulate endothelial nitric oxide synthase, which plays a role in vascular regulation .

Antitumor Activity

ImTHz-AA has demonstrated significant antitumor effects in vitro. For instance:

  • In studies involving MDA-MB-231 cells, IC50 values were reported above 100 µM, indicating moderate cytotoxicity but low toxicity to normal cells .
  • The compound has been evaluated against various cancer types, showing promising results in inhibiting tumor growth through diverse mechanisms .

Antimicrobial Properties

Research indicates that ImTHz-AA exhibits notable antimicrobial activity:

  • Antibacterial : It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
  • Antitubercular : Specific derivatives have been tested against Mycobacterium tuberculosis, showing potential as anti-infective agents .
  • Antiviral : Some studies report efficacy against viruses such as Coxsackie B4 and Feline coronavirus .

Case Studies

Several studies have highlighted the potential applications of ImTHz-AA:

  • Anticancer Studies : A study evaluated the effects of ImTHz-AA on prostate cancer cells, revealing significant inhibition of cell viability and induction of apoptosis .
  • Antitubercular Activity : In another study, derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis, with several compounds showing promising results .
  • Vascular Regulation : Research exploring the nitric oxide synthase pathway indicated that certain derivatives could enhance nitric oxide production, suggesting therapeutic potential in cardiovascular diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineIC50 (µM)Notes
AntitumorMDA-MB-231>100Moderate cytotoxicity
AntitubercularMycobacterium tuberculosisVariesPromising candidates for drug development
AntiviralCoxsackie B4 virusEffectiveSelective inhibition observed
Nitric Oxide SynthaseEndothelial cellsN/APotential cardiovascular applications

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-6(11)3-5-4-9-1-2-12-7(9)8-5/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIBVYSYFWBQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390147
Record name Imidazo[2,1-b]thiazol-6-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57332-75-9
Record name Imidazo[2,1-b]thiazol-6-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazo[2,1-b]thiazol-6-yl-acetic acid
Imidazo[2,1-b]thiazol-6-yl-acetic acid
Imidazo[2,1-b]thiazol-6-yl-acetic acid
Imidazo[2,1-b]thiazol-6-yl-acetic acid
Imidazo[2,1-b]thiazol-6-yl-acetic acid
Imidazo[2,1-b]thiazol-6-yl-acetic acid

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